2-Morpholinothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGLIXDBAERBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573122 | |
| Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21429-06-1 | |
| Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Morpholinothiazole Derivatives
Classical Synthesis Routes
Classical methods for synthesizing the 2-morpholinothiazole core often rely on established, name-brand reactions that have been adapted for this specific heterocyclic family.
Hantzsch Thiazole (B1198619) Synthesis Modifications
The Hantzsch thiazole synthesis is a foundational method for creating thiazole rings. The classic approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the synthesis of this compound derivatives, this reaction is modified by using a morpholine-containing thiourea (B124793) derivative as the thioamide component. researchgate.netyoutube.com
The general mechanism involves the nucleophilic attack of the sulfur atom from the morpholinothiocarbonyl moiety onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. The use of a substituted thiourea, such as 1-morpholino-3-phenyl-thiourea, allows for the introduction of the morpholine (B109124) group at the 2-position of the resulting thiazole ring. researchgate.netbenthamdirect.com The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be refluxed for several hours to ensure completion. nih.gov
Reactions of 1-Morpholino-3-phenyl-thiourea with α-Halocarbonyl Compounds
A specific and well-documented application of the modified Hantzsch synthesis involves the reaction of 1-morpholino-3-phenyl-thiourea with various α-halocarbonyl compounds. benthamdirect.com This reaction provides a direct route to a series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles. The reaction proceeds under typical Hantzsch conditions and demonstrates good regioselectivity. researchgate.netbenthamdirect.com
Quantum mechanical calculations and spectral analysis have confirmed that the reaction favors the formation of the product where the morpholinoimino group is located at the C-2 position of the thiazole ring. researchgate.netbenthamdirect.com The choice of the α-halocarbonyl compound dictates the substituents at the 4 and 5-positions of the thiazole ring, allowing for the synthesis of a diverse library of derivatives. researchgate.net For instance, reacting 1-morpholino-3-phenyl-thiourea with different 2-bromoacetophenone (B140003) derivatives yields a range of 4-phenyl-substituted thiazol-2(3H)-imines. nih.gov
Multistage Reactions for Functionalized Derivatives
Regioselectivity in Synthesis
The regioselectivity in the synthesis of this compound derivatives is a critical aspect, particularly in reactions like the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative. In the case of this compound derivatives, the reaction between 1-morpholino-3-phenyl-thiourea and various α-halocarbonyl compounds has been studied to understand the preferential formation of one regioisomer over others. benthamdirect.comresearchgate.net The primary product obtained is a thiazole ring that bears the morpholinoimino moiety at the C-2 position. benthamdirect.comresearchgate.net This outcome is supported not only by experimental data from IR, ¹H-NMR, and ¹³C-NMR spectral analysis but also through theoretical studies. benthamdirect.comresearchgate.net
Quantum Mechanical Calculations for Regioselectivity Preference
To elucidate the observed regioselectivity, quantum mechanical calculations have been employed. benthamdirect.comresearchgate.net These computational studies model the reaction mechanism of postulated routes to investigate the thermodynamic preference for the formation of a specific regioisomer. benthamdirect.comresearchgate.net By calculating the energies of intermediates and transition states, researchers can determine the most energetically favorable reaction pathway. cuny.edu
In the synthesis of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles, quantum mechanical computations confirmed that the formation of the product with the morpholinoimino group at the C-2 position is thermodynamically more favorable. benthamdirect.comresearchgate.net These calculations, often performed using Density Functional Theory (DFT), provide insights into the electronic structure, charge distribution, and stability of the molecules involved, which govern the reaction's outcome. benthamdirect.comresearchgate.netcuny.eduresearchgate.net The agreement between the computational predictions and the experimental results provides strong support for the proposed reaction mechanism and the resulting molecular structure. benthamdirect.comresearchgate.net
Table 1: Computational and Experimental Data for Regioselectivity
| Method | Finding | Reference |
|---|---|---|
| Quantum Mechanical Calculations | Modeled reaction mechanisms to investigate thermodynamic preference for the observed regioisomer. | benthamdirect.com, researchgate.net |
| Thermodynamic Analysis | Confirmed the C-2 substituted morpholinoimino product as the most favorable. | benthamdirect.com, researchgate.net |
| Spectroscopic Analysis (IR, NMR) | Experimental data supported the formation of the computationally predicted favorable product. | benthamdirect.com, researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of thiazole derivatives, which are applicable to this compound. nih.gov These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov Key strategies include the use of microwave irradiation and environmentally benign catalytic systems. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole derivatives. rsc.orgorganic-chemistry.org For instance, domino reactions to produce 2-aminothiazoles have been performed under microwave irradiation, yielding the desired products in minutes with high yields. organic-chemistry.org The synthesis of new sulfonamide derivatives incorporating a 1,2,4-triazole-3-thiol ring has also been efficiently achieved using microwave irradiation, which facilitates the nucleophilic attack and subsequent cyclization steps. pensoft.net These efficient protocols are promising for the synthesis of this compound scaffolds. rsc.org
Catalytic Methods (e.g., Biopolymeric Catalysts)
The development of eco-friendly and reusable catalysts is a cornerstone of green chemistry. Biopolymers, such as chitosan (B1678972), have gained attention as effective and sustainable catalysts in organic synthesis. nih.govmdpi.com Chitosan, a natural biopolymer, and its derivatives have been employed as basic catalysts for the synthesis of thiazoles. researchgate.neteurekaselect.com For example, chitosan-grafted-poly(vinylpyridine) has been used as an eco-friendly biopolymeric basic catalyst in 1,3-dipolar cycloaddition reactions to create novel thiazole-based heterocycles. nih.gov Similarly, a terephthalohydrazide chitosan hydrogel has been investigated as a biocatalyst for preparing thiazole derivatives under mild ultrasonic irradiation. mdpi.com These catalytic systems offer advantages such as mild reaction conditions, high yields, and the ability to be recovered and reused without significant loss of activity. mdpi.comresearchgate.net
Table 2: Comparison of Green Synthesis Methodologies for Thiazole Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Rapid reaction times, improved yields, clean procedures. | organic-chemistry.org, pensoft.net, rsc.org |
| Biopolymeric Catalysis | Employs catalysts derived from natural polymers like chitosan. | Eco-friendly, reusable catalyst, mild reaction conditions, high selectivity. | nih.gov, researchgate.net, mdpi.com |
Combinatorial Library Generation
Combinatorial chemistry is a strategic approach used to rapidly synthesize a large number of different but structurally related molecules, known as a library. rjpbcs.com This technique is particularly valuable in drug discovery for identifying lead compounds. The synthesis of combinatorial libraries of this compound derivatives allows for the systematic exploration of structure-activity relationships.
The generation of these libraries can be achieved through methods like parallel solution-phase synthesis. mdpi.com This involves a multi-step process where a core building block is reacted with a diverse set of reagents in a parallel fashion to produce a wide array of final compounds. rjpbcs.commdpi.com For example, a library of chalcone (B49325) derivatives of oxazol-4-yl)-2-morpholinothiazole has been developed and synthesized. researchgate.net Another example is the parallel synthesis of a library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, which starts from core thiazole building blocks that are then reacted with a variety of amines. mdpi.com This approach facilitates the creation of a large number of analogues from common intermediates, streamlining the process of generating molecular diversity around the this compound scaffold. dntb.gov.uamdpi.com
Table 3: Example of a Combinatorial Library Design for Thiazole Derivatives
| Step | Description | Components | Reference |
|---|---|---|---|
| 1. Core Synthesis | Synthesis of the central thiazole scaffold. | 3-(ω-bromoacetyl)coumarins and a thiourea derivative. | mdpi.com |
| 2. Diversification | Reaction of the core scaffold with various building blocks. | A library of different amines. | mdpi.com |
| 3. Final Library | A collection of structurally related final products. | 108 distinct amides of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid. | mdpi.com |
Computational Chemistry and Molecular Modeling of 2 Morpholinothiazole
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules. mdpi.comcond-mat.de These methods allow for the detailed analysis of a molecule's electronic structure, which in turn governs its stability and reactivity. researchgate.netrsc.orgnih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It has been effectively used to analyze the geometry and spectral properties of various molecules. nih.gov In the context of 2-morpholinothiazole derivatives, DFT calculations have been employed to model reaction mechanisms and to confirm the regioselectivity of synthesis reactions, ensuring the formation of the desired thiazole (B1198619) ring structure. researchgate.netbenthamdirect.com These computational analyses provide thermodynamic insights that support experimental findings from spectral data like IR, 1H-NMR, and 13C-NMR. researchgate.netbenthamdirect.com Furthermore, DFT offers a robust framework for understanding the 3D geometry and electronic characteristics of these compounds, which is crucial for their further development. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. streamlit.app The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability, kinetic stability, and reactivity. semanticscholar.orgresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small gap indicates that a molecule is more reactive and less stable. semanticscholar.orgresearchgate.net The analysis of the HOMO-LUMO gap helps in understanding the electronic transport and charge transfer properties within the molecule. For instance, in a series of newly synthesized 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles, DFT calculations were used to determine these frontier orbital energies, providing insight into their electronic behavior. researchgate.net
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates the molecule's capacity to donate an electron. semanticscholar.org |
| LUMO Energy | Indicates the molecule's capacity to accept an electron. semanticscholar.org |
| HOMO-LUMO Gap (ΔE) | A measure of molecular stability and chemical reactivity. semanticscholar.org A large gap implies high stability, while a small gap suggests higher reactivity. semanticscholar.org |
Global reactivity descriptors derived from HOMO and LUMO energies provide quantitative measures of a molecule's reactivity. semanticscholar.orgresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) : Molecules with a large HOMO-LUMO gap are termed "hard," indicating high stability and low reactivity. semanticscholar.org
Chemical Softness (S) : Molecules with a small HOMO-LUMO gap are "soft," signifying higher reactivity. semanticscholar.orgresearchgate.net
Electrophilicity Index (ω) : Quantifies the energy lowering of a system when it accepts a maximal electron flow from its environment. semanticscholar.org
These parameters are calculated using the energies of the frontier orbitals, providing a theoretical basis for predicting the chemical behavior of this compound derivatives. semanticscholar.orgresearchgate.net
| Reactivity Descriptor | Formula (based on Koopmans' theorem) |
|---|---|
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = χ2 / (2η) |
HOMO and LUMO Energy Determinations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a protein target. researchgate.netrsc.org
Understanding the non-covalent interactions between a ligand and a protein's binding site is fundamental to drug design. volkamerlab.orgnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-cation interactions, govern the binding of the ligand. volkamerlab.org
For this compound derivatives, molecular docking studies have been instrumental in elucidating their binding modes with specific protein targets. For example, certain functionalized this compound compounds were docked into the active site of the VEGFR-2-KDR receptor, a key target in cancer therapy. researchgate.netbenthamdirect.com These studies revealed specific hydrogen bond and hydrophobic interactions with key amino acid residues in the receptor's binding pocket, explaining the basis for their biological activity. researchgate.netnih.gov For instance, analyses often identify hydrogen bonds with residues like Arg120 and Tyr355, and hydrophobic contacts with residues such as Leu352 and Phe518, which are crucial for stable binding. nih.gov
A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often represented by a docking score. arxiv.orgplos.org This score is a numerical value that estimates the strength of the interaction, with lower (more negative) scores generally indicating a more favorable binding. researchgate.netrsc.org
In studies involving this compound derivatives, docking scores have been used to rank and prioritize compounds for further experimental testing. researchgate.netbenthamdirect.com For instance, the binding affinities of synthesized 2-(morpholinoimino)-thiazoles with the VEGFR-2-KDR receptor were predicted to understand their potential as anticancer agents. researchgate.netbenthamdirect.com Compounds with the most promising docking scores were often those that also showed high potency in biological assays. researchgate.netrsc.org
| Compound Series | Protein Target | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles | VEGFR-2-KDR | Identified specific binding interactions within the receptor, correlating with observed cytotoxic properties. Compounds 2 and 12 showed strong interactions. | researchgate.netbenthamdirect.com |
| Thiazolidine-2,4-dione derivatives | VEGFR-2 | Compound 15 showed the best anti-VEGFR-2 potency (IC50 of 0.081 μM) and analysis revealed its 3D interactions and binding conformation. | rsc.org |
| 2-(trimethoxyphenyl)-thiazoles | COX-1 and COX-2 | Compound A3 showed good COX-2 selectivity, with hydrogen bond interactions involving key residues like Arg120, Tyr355, and Ser530. | nih.gov |
Analysis of Specific Interactions (e.g., Van der Waals, Hydrogen Bonding, Hydrophobic Interactions)
The binding affinity of this compound derivatives to their biological targets is dictated by a combination of non-covalent interactions.
Hydrogen Bonding: Hydrogen bonds are a stronger form of dipole-dipole interaction, occurring when a hydrogen atom is covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom. libretexts.orgrsc.org The morpholine (B109124) ring of this compound, with its oxygen and nitrogen atoms, provides both hydrogen bond donor and acceptor sites. osti.gov These interactions are highly directional and play a crucial role in determining the specificity of binding to a target protein. rsc.orguni-bayreuth.de For instance, the oxygen atom of the morpholine moiety can act as a hydrogen bond acceptor, while the N-H group, if present, can act as a donor. libretexts.org
Hydrophobic Interactions: These interactions are a major driving force in the binding of drug molecules to proteins in an aqueous environment. mdpi.comcore.ac.uk The nonpolar regions of the this compound scaffold tend to be excluded from water and preferentially associate with hydrophobic pockets in the target protein. nih.gov This sequestration from the aqueous solvent is entropically favorable and significantly contributes to the binding free energy. core.ac.uk The shape and size of the hydrophobic parts of the molecule are critical for optimizing these interactions. mdpi.com
Re-docking Validation and Reliability Assessment
To ensure the credibility of molecular docking simulations, a process known as re-docking validation is often performed. nih.gov This involves removing a co-crystallized ligand from its protein binding site and then using the docking program to place it back. nih.gov The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose. unair.ac.id
An RMSD value of less than 2.0 Å is generally considered a good indicator that the docking algorithm can reliably reproduce the experimentally observed binding mode. unair.ac.idmdpi.com This validation step is crucial for confirming that the chosen docking parameters and scoring functions are appropriate for the system under investigation, thereby increasing confidence in the predicted binding modes of novel this compound derivatives. stackexchange.comresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the nature of the interactions over time. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and fluctuations. researchgate.netfrontiersin.org
Analysis of Ligand-Protein Complex Stability (e.g., RMSD)
The stability of the this compound-protein complex during an MD simulation is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable complex will exhibit a low and converging RMSD value over the simulation time, indicating that it has reached a stable equilibrium state. mdpi.comnih.gov Conversely, a continuously increasing RMSD suggests instability and potential dissociation of the ligand. researchgate.net An RMSD value of less than 0.25 nm is often considered indicative of a very stable complex with minimal conformational changes. up.ac.za
Residue Interaction Analysis (e.g., RMSF)
The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue in the protein to assess its flexibility during the simulation. plos.org Residues that exhibit high RMSF values are more flexible, while those with low RMSF values are more constrained. plos.org By analyzing the RMSF of residues in the binding pocket, researchers can identify key residues that are crucial for the interaction with this compound. nih.gov Significant fluctuations in the active site residues upon ligand binding can indicate important conformational adjustments necessary for a stable interaction. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.govoncodesign-services.com
Qualitative and Quantitative SAR Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. For derivatives of this compound, both qualitative and quantitative SAR (QSAR) approaches have been employed to guide the development of more potent and selective inhibitors for various biological targets.
Qualitative SAR for this compound derivatives has been explored through the synthesis and biological evaluation of analogue series. These studies reveal how different substituents on the thiazole ring and modifications to the morpholine moiety impact activity. For instance, in the development of Phosphoinositide 3-Kinase (PI3K) inhibitors, a this compound scaffold was identified as a promising starting point. nih.gov Optimization efforts focused on introducing substituents at the 4 and 5 positions of the thiazole ring. It was found that specific amide derivatives at the C5 position and particular side chains at the C4 position were crucial for achieving high potency and selectivity for the PI3Kβ isoform. nih.gov
Similarly, SAR studies on helicase-primase inhibitors based on a morpholino-thiazole structure revealed that N-methylation of a urea (B33335) group attached to the scaffold improved in vitro potency. nih.gov The replacement of a chlorine atom with a methyl group also significantly increased the free fraction of the compound. nih.gov In another study targeting VEGFR-2, a series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles was synthesized. researchgate.netbenthamdirect.com The cytotoxic activity of these compounds was found to be highly dependent on the nature of the substituents at the 4 and 5 positions of the thiazole ring. researchgate.netbenthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity. nih.gov These models use physicochemical descriptors to predict the activity of novel compounds, thereby streamlining the drug discovery process. vietnamjournal.rubiolscigroup.us For thiazole-containing compounds, 2D and 3D-QSAR models have been developed. nih.govfrontiersin.org These models rely on descriptors such as steric fields, electrostatic fields, and other molecular properties to build a predictive equation. frontiersin.org For example, a 3D-QSAR study on triazole-thiazole hybrids identified the necessity of these scaffolds for COX-2 inhibition. nih.gov While specific QSAR equations for this compound are proprietary or context-specific, the general approach involves correlating descriptors with biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR). researchgate.netnih.gov
The table below summarizes key qualitative SAR findings for this compound derivatives from various studies.
| Scaffold/Series | Target | Position of Modification | Structural Change | Impact on Activity | Reference |
|---|---|---|---|---|---|
| 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole | PI3Kβ | Thiazole C5-position | Introduction of specific amide derivatives | Increased potency and selectivity | nih.gov |
| Morpholino thiazole urea | Herpesvirus Helicase-Primase | Urea moiety | N-methylation | Enhanced in vitro potency | nih.gov |
| 2-(morpholinoimino)-3-phenylthiazoles | VEGFR-2 (Anticancer) | Thiazole C4 and C5-positions | Varying disubstitution patterns | Activity is highly dependent on the nature of substituents | researchgate.netbenthamdirect.com |
| Bis(morpholino-1,3,5-triazine) | PI3K/mTOR | Ureidophenyl ring C4-position | Addition of basic amines | Improved physicochemical properties | oncotarget.com |
Mechanistic Basis of SAR
The mechanistic basis for the observed structure-activity relationships is often elucidated through molecular modeling and docking studies. These computational techniques provide insights into how a ligand binds to its protein target, explaining why certain structural features enhance affinity and others diminish it.
For this compound derivatives targeting PI3Kβ, molecular docking simulations were instrumental in understanding their binding mode. nih.gov The models showed that the morpholine ring and the thiazole core anchor the molecule within the binding site, while substituents at the C4 and C5 positions can form specific interactions with amino acid residues. Optimization based on these models led to the development of inhibitors with high selectivity for the PI3Kβ isoform over other isoforms. nih.gov The selectivity was attributed to the exploitation of unique residues or conformations within the PI3Kβ active site that are not present in other family members.
In the case of this compound derivatives designed as anticancer agents targeting VEGFR-2, molecular docking studies revealed key binding interactions. researchgate.net The most active compounds were found to fit snugly into the ATP-binding pocket of the VEGFR-2 kinase domain. The morpholine group often participates in hydrogen bonding, while the thiazole ring and its substituents engage in hydrophobic and electrostatic interactions with the surrounding amino acid residues. researchgate.netresearchgate.net The specific interactions identified through docking provide a structural rationale for the SAR, guiding further design of compounds with improved binding affinity. researchgate.net
The general principle involves the ligand adopting a favorable conformation within the receptor's binding cavity. The morpholine ring, with its oxygen atom, can act as a hydrogen bond acceptor, enhancing solubility and binding. The thiazole ring provides a rigid scaffold that can be appropriately decorated with functional groups to maximize interactions with the target protein.
In Silico ADMET Prediction for Bioactive Compounds
Before a compound can be considered a viable drug candidate, it must possess acceptable pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. In silico ADMET prediction uses computational models to estimate these properties based on the chemical structure of the compound. nih.gov
For novel this compound derivatives, in silico ADMET properties are frequently evaluated. researchgate.net These predictions often start with an assessment of fundamental physicochemical properties and oral bioavailability based on established rules like Lipinski's Rule of Five and Veber's Rule. plos.org Lipinski's rules state that orally bioavailable drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Studies on bioactive thiazole derivatives, including those with a morpholine moiety, have utilized online tools like the Molinspiration and SwissADME servers. plos.orgnih.gov These platforms calculate various molecular descriptors relevant to pharmacokinetics. For a series of 2-(morpholinoimino)-thiazole derivatives, ADMET prediction indicated that the bioactive compounds had the potential to be effective drugs. researchgate.net Similarly, for a series of thiazole Schiff base derivatives, in silico ADMET studies validated their potential for oral bioavailability. plos.orgnih.gov
The table below shows a representative example of predicted ADMET properties for a related thiazole derivative, illustrating the type of data generated in these in silico studies.
| Parameter | Description | Predicted Value/Comment | Reference |
|---|---|---|---|
| Molecular Weight (MW) | Should be < 500 g/mol (Lipinski's Rule) | Generally compliant for derivatives | plos.org |
| LogP | Octanol/water partition coefficient, should be < 5 (Lipinski's Rule) | Within acceptable range | nih.govplos.org |
| Hydrogen Bond Donors (HBD) | Should be ≤ 5 (Lipinski's Rule) | Typically low for this scaffold | plos.org |
| Hydrogen Bond Acceptors (HBA) | Should be ≤ 10 (Lipinski's Rule) | Compliant, aided by morpholine and other groups | plos.org |
| Topological Polar Surface Area (TPSA) | Related to drug permeability, should be < 140 Ų | Values often indicate good oral absorption | plos.orgchemscene.com |
| Oral Bioavailability | Overall prediction based on multiple parameters | Often predicted to be high | researchgate.netplos.org |
Pharmacological and Biological Activities of 2 Morpholinothiazole Derivatives
Anticancer Activity
The anticancer potential of 2-morpholinothiazole derivatives has been a primary focus of investigation. Researchers have synthesized and evaluated various series of these compounds, revealing their promising cytotoxic effects against several human cancer cell lines. researchgate.netresearchgate.netbenthamdirect.com
In Vitro Cytotoxicity Assays
The cytotoxic effects of this compound derivatives have been extensively studied using in vitro assays such as the Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. researchgate.netresearchgate.netmdpi.com These assays are crucial for determining the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50 value), a key indicator of a compound's potency.
A new series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles was synthesized and screened for their cytotoxic properties using the SRB assay. benthamdirect.com Several of these compounds demonstrated significant potency against various cancer cell lines, with their activity being comparable to the standard anticancer drug, Doxorubicin. benthamdirect.com
In another study, a library of chalcone (B49325) derivatives of oxazol-4-yl)-2-morpholinothiazole was developed and evaluated for their in vitro anticancer effects using the MTT assay. researchgate.net Many of these compounds displayed excellent to moderate activities, with some exhibiting more potent effects than the reference drug, Etoposide. researchgate.net
The cytotoxic activity of this compound derivatives has been evaluated against a wide range of human cancer cell lines, demonstrating varying degrees of specificity.
One study investigated the cytotoxic effects of newly synthesized derivatives against Caco-2 (colorectal adenocarcinoma), HepG-2 (hepatocellular carcinoma), and MDA-MB-231 (triple-negative breast cancer) cell lines. researchgate.net Another series of compounds was tested against MCF-7 (breast adenocarcinoma), HepG-2, and HCT-116 (colorectal carcinoma) cell lines. researchgate.net
Furthermore, a series of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole were screened against PC3 and DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 cell lines. researchgate.net
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 12a | Caco-2 | 2 | - | - |
| HepG-2 | 10 | - | - | |
| MDA-MB-231 | 40 | - | - | |
| 10d | PC3 | - | Etoposide | - |
| DU-145 | - | Etoposide | - | |
| A549 | - | Etoposide | - | |
| MCF-7 | - | Etoposide | - | |
| 4a | MCF-7 | 1.7-9.9 µg/mL | Doxorubicin | - |
| 4c | HepG-2 | 1.7-9.9 µg/mL | Doxorubicin | - |
| 6b | HCT-116 | 1.7-9.9 µg/mL | Doxorubicin | - |
Note: Specific IC50 values for compound 10d and the reference drug Etoposide were not provided in the source material, but compound 10d was reported to have superior anticancer activity.
The efficacy of newly synthesized this compound derivatives is often compared to that of established anticancer drugs to gauge their potential.
In several studies, Doxorubicin was used as a reference drug. researchgate.netbenthamdirect.com A series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles showed potency comparable to Doxorubicin. benthamdirect.com Similarly, compounds 4a, 4c, and 6b exhibited excellent anticancer activity with IC50 values in the range of 1.7 to 9.9 μg/mL, comparable to Doxorubicin. researchgate.net
Etoposide was another reference drug used in the evaluation of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole. researchgate.net Several of these derivatives, including compounds 10a, 10b, 10c, 10d, 10e, and 10f, demonstrated more potent activity than Etoposide. researchgate.net
Other reference drugs mentioned in the context of anticancer studies, though not always in direct comparison with this compound derivatives, include Sorafenib and Leucovorin. x-mol.net
Cell Line Specificity (e.g., Caco-2, HepG-2, MDA-MB-231, MCF-7, HCT-116, PC3, DU-145, A549)
Mechanisms of Anticancer Action
Understanding the mechanisms through which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Key mechanisms identified include the induction of apoptosis and cell cycle arrest.
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies have shown that this compound derivatives can induce both early and late apoptosis in cancer cells. researchgate.netresearchgate.net
Flow cytometry analysis has been a key technique to demonstrate the apoptotic effects of these compounds. For instance, a series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles were found to significantly induce both early and late apoptosis in all tumor cells tested. researchgate.netbenthamdirect.com Another study reported that certain functionalized morpholinothiazole derivatives caused significant cell death through late apoptosis in MCF-7, HepG2, and HCT116 cell lines. researchgate.net
The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle is a common strategy for cancer therapy. This compound derivatives have been shown to cause cell cycle arrest at different phases, including the G1, S, and G2 phases. researchgate.netresearchgate.net
For example, certain 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles were found to halt the cell cycle in both the S and G2 phases in the cancer cell lines studied. researchgate.netbenthamdirect.com In another investigation, functionalized morpholinothiazole derivatives were found to induce significant cellular cycle arrest at the G1 phase in some cell lines, while others preferentially caused G2 arrest in MCF-7 and HepG2 cells and G1 arrest in HCT116 cells. researchgate.net
The table below provides an overview of the mechanistic studies on this compound derivatives.
| Compound Series | Mechanism of Action | Cell Cycle Phase Arrest | Cell Lines |
| 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles | Induction of early and late apoptosis | S and G2 | Various cancer cell lines |
| Functionalized morpholinothiazole derivatives | Induction of late apoptosis | G1 | - |
| Induction of late apoptosis | G2 | MCF-7, HepG-2 | |
| Induction of late apoptosis | G1 | HCT-116 |
Autophagic Induction
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. It involves the formation of autophagic vesicles to remove damaged organelles and protein aggregates. nih.gov This process can either promote cell survival or lead to cell death, making its modulation a target for therapeutic intervention. Certain this compound derivatives have been identified as potential inducers of autophagy.
In a study evaluating a series of novel coumarinylthiazolyl pyrazole (B372694) derivatives incorporating a thiazolidinone ring, compounds 5d and 5g were found to exhibit significant potential for inducing autophagy in cancer cell lines. researchgate.netresearchgate.net This autophagic induction was observed alongside the enhancement of late apoptosis, suggesting a complex mechanism of action contributing to their cytotoxic effects. researchgate.netresearchgate.net The ability of these compounds to trigger autophagy highlights a potential therapeutic avenue for this compound-based structures in cancer treatment. researchgate.netresearchgate.net
Kinase Inhibition
Kinase inhibition is a cornerstone of modern targeted cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways controlling proliferation, differentiation, and survival. The this compound scaffold has proven to be a versatile framework for designing inhibitors against several important kinase families.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Molecular docking studies have indicated that this compound derivatives can effectively interact with the VEGFR-2 receptor. researchgate.netresearchgate.net
Specifically, compounds 5d and 5g , which also induce autophagy, were shown to have strong interactions with the VEGFR-2 receptor. researchgate.netresearchgate.net While specific IC₅₀ values for these particular compounds are not detailed, other research on related thiazole-containing structures demonstrates the potential of this chemical class. For instance, a series of piperazinylquinoxaline derivatives showed VEGFR-2 inhibition with IC₅₀ values in the sub-micromolar range, from 0.19 to 0.60 µM. nih.gov Similarly, various other heterocyclic compounds incorporating thiazole (B1198619) have demonstrated potent VEGFR-2 inhibition, with some achieving IC₅₀ values in the nanomolar range. researchgate.netresearchgate.net
Table 1: VEGFR-2 Inhibitory Activity of Selected Thiazole-Related Derivatives This table includes data for related thiazole compounds to illustrate the potential of the scaffold, as specific data for this compound derivatives can be limited.
| Compound | VEGFR-2 IC₅₀ (nM) | Reference |
| Compound 11 (piperazinylquinoxaline) | 192 nM | nih.gov |
| Compound 10e (piperazinylquinoxaline) | 241 nM | nih.gov |
| Axitinib Derivative 42 | 44 nM | researchgate.net |
| Sorafenib | 82 nM | nih.gov |
| Sunitinib | 43 nM | researchgate.net |
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. mdpi.comnih.govnih.gov The morpholine (B109124) ring is a key feature in many PI3K inhibitors, including the first-generation pan-PI3K inhibitor LY294002 and the more potent ZSTK474 . zuj.edu.joresearchgate.net This has spurred the development of this compound derivatives as advanced PI3K pathway inhibitors. These inhibitors are generally categorized as pan-PI3K inhibitors (targeting all Class I isoforms), isoform-specific inhibitors, or dual PI3K/mTOR inhibitors (targeting both PI3K and the downstream effector, mammalian target of rapamycin). mdpi.com
Dual PI3K/mTOR inhibitors are of particular interest as they can shut down the signaling pathway more completely. nih.govoncotarget.com Several compounds containing a morpholine moiety, such as NVP-BEZ235 and PF-04691502 , have been developed as potent dual inhibitors. nih.govoncotarget.com For instance, PF-04691502 inhibits all PI3K isoforms and mTOR with Ki values in the low nanomolar range. nih.gov The development of dual inhibitors like XL765 further underscores the potential of targeting both PI3K and mTOR to achieve a more robust anti-cancer effect. plos.org
The four Class I PI3K isoforms (α, β, γ, δ) have distinct physiological roles and expression patterns. oncotarget.commdpi.com While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are found primarily in leukocytes. zuj.edu.jooncotarget.com This has driven the development of isoform-selective inhibitors to achieve better efficacy and toxicity profiles.
Significant progress has been made in developing this compound derivatives as selective PI3Kβ inhibitors. zuj.edu.jo The PI3Kβ isoform is particularly important in tumors that have lost the tumor suppressor PTEN. researchgate.net A novel series of this compound-based compounds were developed as potent and selective PI3Kβ inhibitors. zuj.edu.jo One exemplar compound, Compound 14 , demonstrated an IC₅₀ of 10 nM against PI3Kβ, with significant selectivity over the other isoforms. zuj.edu.jo This compound also effectively suppressed the phosphorylation of AKT, a downstream marker of PI3K activity, with an IC₅₀ of 140 nM. zuj.edu.jo Further optimization of this morpholino-thiazole scaffold led to the identification of SAR260301 , which also showed high selectivity for the β isoform and entered clinical trials. researchgate.netresearchgate.net
Other morpholine-containing scaffolds have also shown isoform selectivity. A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were developed, with compound 17p showing potent inhibition of PI3Kα (IC₅₀: 31.8 nM) and PI3Kδ (IC₅₀: 15.4 nM) with significant selectivity against the β and γ isoforms. frontiersin.org
Table 2: Isoform-Specific PI3K Inhibitory Activity of a this compound Derivative and a Related Compound
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Scaffold Type |
| Compound 14 zuj.edu.jo | 395 | 10 | 4350 | 63 | This compound |
| Compound 17p frontiersin.org | 31.8 | >1000 | >1000 | 15.4 | 2,4-Dimorpholinopyrimidine |
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets. nih.gov Several inhibitors targeting Aurora kinases have been developed, some of which feature a morpholine or thiazole moiety.
For example, ZM 447439 is a selective, ATP-competitive inhibitor of Aurora A and Aurora B with IC₅₀ values of 110 nM and 130 nM, respectively. selleckchem.com Another compound, CCT137690 , an imidazo[4,5-b]pyridine derivative, inhibits Aurora A and B with IC₅₀ values of 15 nM and 25 nM. nih.gov While these are not strictly this compound compounds, the presence of these key heterocyclic systems in potent Aurora kinase inhibitors suggests the potential of the this compound scaffold in this area. For instance, the pan-aurora kinase inhibitor CYC116 also inhibits VEGFR2 and contains a morpholine group. nih.gov
Table 3: Inhibitory Activity of Selected Aurora Kinase Inhibitors
| Inhibitor | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| ZM 447439 | 110 | 130 | selleckchem.com |
| CCT137690 | 15 | 25 | nih.gov |
| PF-03814735 | 5 | 0.8 | nih.gov |
| Alisertib (MLN8237) | 1.2 | - | medchemexpress.com |
| Barasertib (AZD1152) | - | 0.37 | medchemexpress.com |
The versatility of the this compound scaffold and related structures extends to other kinase targets beyond the VEGFR, PI3K, and Aurora families. Research into mitotic kinases has identified Nima-related kinase 2 (NEK2) as a potential therapeutic target, as cancer cells show a greater dependency on NEK2 for growth compared to non-transformed cells. nih.gov The inhibition of NEK2 can lead to chromosomal instability and may be a strategy to enhance the efficacy of other cancer therapies. nih.gov
Additionally, Platelet-Derived Growth Factor Receptors (PDGFR), which are also receptor tyrosine kinases implicated in cancer, are targets for related heterocyclic inhibitors. nih.gov While specific studies focusing on this compound derivatives against these other targets are less common, the broad applicability of the scaffold in kinase inhibition suggests that this is a potential area for future research and development.
Aurora Kinase Inhibition
Role as a Privileged Scaffold in Anticancer Drug Discovery
The this compound moiety is considered a privileged scaffold in the design and discovery of novel anticancer agents. jchemrev.comnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The versatility of the this compound core allows for the synthesis of diverse derivatives with significant potential in oncology. jchemrev.com
The anticancer potential of this scaffold is attributed to the combined structural features of the morpholine and thiazole rings. The morpholine ring, a common heterocycle in many approved drugs, is known to improve physicochemical and metabolic properties. jchemrev.com The thiazole ring, another important pharmacophore, is present in several clinically used anticancer drugs, such as the tyrosine kinase inhibitors Dabrafenib and Dasatinib. mdpi.com The fusion of these two rings results in a scaffold that can be readily functionalized to create libraries of compounds for anticancer screening. researchgate.netresearchgate.net
Research has shown that derivatives of this compound exhibit a broad spectrum of antitumor activity against various cancer cell lines. For instance, a series of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole demonstrated significant in vitro anticancer effects against human prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with some compounds showing superior activity to the standard drug etoposide. researchgate.netresearchgate.net
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| Chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole (10a-j) | PC3, DU-145 (Prostate), A549 (Lung), MCF-7 (Breast) | Compounds 10a, 10b, 10c, 10d, 10e, and 10f exhibited more potent activity than etoposide. Compound 10d showed superior anticancer activity. | researchgate.netresearchgate.net |
| Thiazole-privileged chalcones | Ovar-3, MDA-MB-468 | GI50 range from 1.55 to 2.95 μM. | mdpi.com |
Anti-inflammatory Activity
This compound derivatives have demonstrated significant anti-inflammatory properties through various in vitro and in vivo models.
In Vitro Assays (e.g., HRBC Membrane Stabilization, Protein Denaturation, Cytokine Release Inhibition)
In vitro studies have been crucial in elucidating the anti-inflammatory potential of this compound derivatives.
A common method to assess anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay. researchgate.netmdpi.com This assay is based on the principle that the lysis of red blood cells is analogous to the lysis of lysosomal membranes, which releases inflammatory mediators. mdpi.com Compounds that can stabilize the HRBC membrane are therefore considered to have anti-inflammatory potential. mdpi.com In one study, substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were evaluated, and compounds 4k and 4f showed the highest inhibition of HRBC membrane lysis at a concentration of 500 μg/mL. researchgate.net
Another important in vitro assay is the inhibition of protein denaturation. researchgate.netfarmaciajournal.com Since protein denaturation is a known cause of inflammation, the ability of a compound to prevent it is a good indicator of its anti-inflammatory effect. farmaciajournal.com For the same series of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, compound 4k exhibited the highest inhibition of protein denaturation at 500 μg/mL. researchgate.net
Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Concentration | Result | Reference |
| 4k | HRBC Membrane Stabilization | 500 μg/mL | Highest inhibition | researchgate.net |
| 4f | HRBC Membrane Stabilization | 500 μg/mL | Highest inhibition | researchgate.net |
| 4k | Protein Denaturation | 500 μg/mL | Highest inhibition | researchgate.net |
Pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) play a central role in the inflammatory cascade. nih.govlidsen.comresearchgate.netnih.gov The ability of this compound derivatives to inhibit these cytokines is a key aspect of their anti-inflammatory activity. Research indicates that Methyl 4-amino-2-morpholinothiazole-5-carboxylate (MATC) can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. This effect is particularly relevant in inflammatory conditions such as rheumatoid arthritis. Studies on melatonin (B1676174) derivatives have also shown significant dose-dependent reductions in the production of IL-6 and NO in LPS-induced macrophages. mdpi.com While not directly this compound derivatives, these findings on related structures suggest a potential mechanism of action.
In Vivo Models (e.g., Croton Oil-Induced Ear Edema)
The anti-inflammatory activity of this compound derivatives has also been validated in in vivo models. The croton oil-induced ear edema model in mice is a standard assay for evaluating topical anti-inflammatory agents. mdpi.comnih.govscielo.brcaldic.comcaldic.comnih.gov In a study involving new 2-aryl-3-(2-morpholinoethyl)thiazolidin-4-ones, several compounds demonstrated a significant ability to decrease ear edema. nih.gov Specifically, compounds 4c, 4d, and 4f, at doses of 49.20 mmol/kg and 52.48 mmol/kg respectively, reduced ear edema by 50%, 48%, and 54% compared to the standard drug indomethacin. nih.gov
Table 3: In Vivo Anti-inflammatory Activity of this compound Derivatives in Croton Oil-Induced Ear Edema Model
| Compound | Dose | Edema Reduction (%) | Reference |
| 4c | 49.20 mmol/kg | 50 | nih.gov |
| 4d | 49.20 mmol/kg | 48 | nih.gov |
| 4f | 52.48 mmol/kg | 54 | nih.gov |
Targeting Inflammatory Mediators (e.g., COX Isoenzymes)
Cyclooxygenase (COX) isoenzymes, particularly COX-2, are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. mdpi.comrsc.orgd-nb.infonih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects. nih.gov Molecular docking studies have suggested that some this compound derivatives, such as compound 4k from a series of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, exhibit a higher binding affinity for both COX-1 and COX-2 active sites. researchgate.net This indicates their potential to act as COX inhibitors, contributing to their anti-inflammatory effects. researchgate.net
Antimicrobial Activity
Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties. jchemrev.comresearchgate.net The incorporation of a morpholine ring into the thiazole scaffold can further enhance this activity. Various this compound derivatives have been synthesized and evaluated for their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. jchemrev.comresearchgate.netuobaghdad.edu.iqfrontiersin.orgmdpi.com
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Studies on 2-thiazolylimino-5-arylidene-4-thiazolidinones have shown potent activity against Gram-positive bacteria, with MIC values ranging from 0.03 to 6 µg/mL in most cases. researchgate.net These compounds were also effective against the Gram-negative bacterium Haemophilus influenzae with MICs between 0.15 and 1.5 µg/mL. researchgate.net Another study on 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivatives reported strong antibacterial activity with MIC values between 93.7 and 46.9 µg/mL and potent antifungal activity with MICs ranging from 7.8 to 5.8 µg/mL. jchemrev.com
Table 4: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria | 0.03 - 6 | researchgate.net |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Haemophilus influenzae | 0.15 - 1.5 | researchgate.net |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivatives | Bacteria | 46.9 - 93.7 | jchemrev.com |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivatives | Fungi | 5.8 - 7.8 | jchemrev.com |
Antibacterial Activity
The search for novel antimicrobial agents is a continuous effort in medicinal chemistry, driven by the rise of drug-resistant pathogens. Derivatives of this compound have emerged as a promising class of compounds with significant antibacterial properties.
Research has demonstrated that certain this compound derivatives exhibit potent activity against Gram-positive bacteria, including resilient strains like Staphylococcus aureus. For instance, a series of 2-thiazolylimino-5-arylidene-4-thiazolidinones, which incorporate the this compound scaffold, have shown remarkable efficacy. researchgate.net These compounds were particularly effective against various Gram-positive microorganisms, with minimum inhibitory concentrations (MICs) often ranging from 0.03 to 6 µg/mL. researchgate.net The potent activity of these derivatives, especially against penicillin-resistant staphylococci, underscores their potential as therapeutic agents for infections caused by drug-resistant bacteria. researchgate.net
The antibacterial activity of these derivatives is often influenced by the specific substituents on the heterocyclic and aromatic rings. researchgate.net The presence of certain electron-withdrawing or electron-releasing groups can significantly modulate the biological activity of these compounds. biointerfaceresearch.com
Table 1: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria
| Compound Class | Test Organism | Activity (MIC) | Reference |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive microorganisms | 0.03 to 6 µg/mL | researchgate.net |
| Benzyloxy derivative of trimethoprim (B1683648) analog | Staphylococcus aureus | 5.0 µM | nih.gov |
MIC: Minimum Inhibitory Concentration
The antibacterial spectrum of this compound derivatives also extends to certain Gram-negative bacteria. The same series of 2-thiazolylimino-5-arylidene-4-thiazolidinones that were potent against Gram-positive bacteria also showed significant activity against Haemophilus influenzae, with MIC values in the range of 0.15-1.5 µg/mL. researchgate.net However, these particular derivatives were not effective against Escherichia coli at concentrations up to 100 µg/mL. researchgate.net
In contrast, other structural modifications have yielded derivatives with activity against E. coli. For instance, certain pyrazole-based thiazole derivatives have demonstrated prominent antibacterial activity against both E. coli and Pseudomonas aeruginosa. biointerfaceresearch.com Similarly, a benzyloxy derivative of a trimethoprim analog was found to be highly potent against E. coli, with an MIC value of 4.0µM, which was substantially lower than that of trimethoprim (55.1µM). nih.gov The hydrophobicity of these compounds appears to play a role in their activity against E. coli. nih.gov
These findings highlight the versatility of the this compound scaffold and the potential to tune its antibacterial spectrum through targeted chemical modifications.
Table 2: Antibacterial Activity of Selected this compound Derivatives against Gram-Negative Bacteria
| Compound Class | Test Organism | Activity (MIC) | Reference |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Haemophilus influenzae | 0.15-1.5 µg/mL | researchgate.net |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Escherichia coli | Ineffective up to 100 µg/mL | researchgate.net |
| Benzyloxy derivative of trimethoprim analog | Escherichia coli | 4.0 µM | nih.gov |
MIC: Minimum Inhibitory Concentration
Against Gram-Positive Bacteria (e.g., Staphylococcus spp.)
Antifungal Activity (e.g., Candida albicans, Aspergillus niger)
In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. Research has shown that certain compounds incorporating the morpholine moiety exhibit activity against clinically relevant fungal pathogens.
For example, a series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.gov Further optimization of this series led to the discovery of a compound, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which displayed broad-spectrum antifungal activity in vitro against various fungi, including molds and dermatophytes. nih.gov This compound also demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov
Other studies have reported on different classes of morpholine-containing compounds with antifungal properties. For instance, certain benzyl (B1604629) bromide derivatives showed high effectiveness against both C. albicans and Candida krusei, with one derivative also being highly effective against Aspergillus niger. dovepress.com
The antifungal activity is often dependent on the specific chemical structure of the derivative. For example, in a study of various chalcone derivatives, only certain benzyl bromide precursors exhibited significant antifungal activity, while the corresponding ketones and chalcones were largely inactive. dovepress.com
Table 3: Antifungal Activity of Selected Morpholine Derivatives
| Compound Class | Test Organism | Activity | Reference |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal | nih.gov |
| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Various fungi including Candida species | Promising in vitro and in vivo activity | nih.gov |
| Benzyl bromide derivatives | Candida albicans, Candida krusei, Aspergillus niger | Highly effective | dovepress.com |
Mechanism of Antimicrobial Action (e.g., Enoyl-ACP reductase inhibition)
The antimicrobial activity of some thiazole-containing compounds has been linked to the inhibition of the enoyl-acyl carrier protein (ACP) reductase (ENR) enzyme. frontiersin.org This enzyme is a crucial component of the type II fatty acid synthesis (FAS-II) pathway in bacteria, which is responsible for the elongation of fatty acids. frontiersin.orgdrugbank.com The FAS-II pathway is essential for the biosynthesis of mycolic acids, which are major and vital components of the cell walls of mycobacteria. drugbank.com
ENR catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, specifically the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP. frontiersin.orgresearchgate.net By inhibiting this enzyme, these compounds disrupt the synthesis of essential fatty acids, ultimately leading to bacterial cell death. The enzyme is a validated target for antimicrobial drug development, and inhibitors of ENR have shown promise as antibacterial agents. frontiersin.orgmdpi.com
The development of inhibitors targeting ENR is an active area of research. For instance, structure-based drug design has been employed to create novel inhibitors of FabH, a related enzyme in the fatty acid biosynthesis pathway, which have demonstrated antimicrobial activity against Haemophilus influenzae. rcsb.org
Other Reported Biological Activities
Thiazole derivatives, including those containing a morpholine moiety, have been investigated for their potential as hypoglycemic agents. A notable class of compounds in this regard are the morpholinothiazolyl-2,4-thiazolidinediones. rjptonline.orgnih.gov These derivatives have been synthesized and evaluated for their ability to stimulate insulin (B600854) release and enhance glucose uptake. nih.govtandfonline.com
In vitro studies using INS-1 rat insulinoma cells have shown that several of these compounds can increase insulin secretion in the presence of glucose. nih.govtandfonline.com Furthermore, most of the tested compounds demonstrated an increase in glucose uptake. nih.govtandfonline.com These findings suggest that these derivatives may possess both pancreatic (insulin secretion) and extrapancreatic (glucose uptake) effects, making them interesting candidates for further development as antidiabetic agents. nih.govtandfonline.com
The structure-activity relationship of these compounds indicates that substitutions on the thiazolidinedione ring can significantly influence their biological activity. For example, derivatives with phenacyl chloride and dichloride at the N-3 position of the TZD ring were found to be particularly potent in stimulating insulin release. tandfonline.com The development of these derivatives is driven by the need for safer and more effective insulin sensitizers, as some existing thiazolidinedione drugs are associated with side effects. rjptonline.org
Table 4: Hypoglycemic Activity of Morpholinothiazolyl-2,4-thiazolidinedione Derivatives
| Compound Class | Biological Effect | Model System | Reference |
| Morpholinothiazolyl-2,4-thiazolidinediones | Increased insulin release | INS-1 rat insulinoma cells | nih.govtandfonline.com |
| Morpholinothiazolyl-2,4-thiazolidinediones | Increased glucose uptake | In vitro models | nih.govtandfonline.com |
Hepatoprotective Activity
Hepatoprotective agents are substances that can prevent damage to the liver. The evaluation of a compound's ability to protect liver cells is often conducted using in vitro and in vivo models where liver injury is induced by a toxin, most commonly carbon tetrachloride (CCl₄). This toxin induces oxidative stress and lipid peroxidation, leading to elevated levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) in the serum, which are key indicators of liver damage. researchgate.netresearchgate.net A reduction in these enzyme levels by a test compound suggests a protective effect. researchgate.net
In the context of this compound derivatives, a series of new functionalized 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles was synthesized and evaluated for several biological activities, including hepatoprotective potential. nih.gov The study performed in vitro biological assays to explore this activity. However, the findings indicated that these derivatives exhibited weak hepatoprotective activity against CCl₄-induced hepatotoxicity. nih.gov The specific quantitative data from these assays were not detailed in the available research, precluding a more in-depth analysis or data table presentation. The observed weak activity suggests that while the scaffold has been screened for this biological property, it may not be a primary area of efficacy for this particular class of compounds based on the current literature. nih.gov
Antiviral Activity (e.g., HSV)
Herpes Simplex Virus (HSV) infections are a significant global health concern, and the search for novel antiviral agents is ongoing. The evaluation of antiviral activity typically involves in vitro assays where compounds are tested for their ability to inhibit viral replication in cell cultures, often measured by a reduction in plaque formation or cytopathic effects. researchgate.net
A thorough review of scientific literature was conducted to identify studies investigating the antiviral properties of this compound derivatives specifically against Herpes Simplex Virus. Despite the known antiviral potential of various thiazole-containing compounds, no specific research studies detailing the evaluation of this compound derivatives against HSV were identified. Therefore, content on this specific biological activity cannot be provided.
Antidiabetic Activity (e.g., α-amylase inhibition)
One therapeutic strategy for managing type 2 diabetes is to control post-meal hyperglycemia by inhibiting key carbohydrate-hydrolyzing enzymes like α-amylase. researchgate.net This enzyme is responsible for breaking down starch into simpler sugars. Its inhibition slows down carbohydrate digestion, leading to a reduced rate of glucose absorption. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value, with lower values indicating greater potency. Current time information in Bangalore, IN.x-mol.net
While various heterocyclic compounds, including some complex thiazole and morpholine derivatives, have been investigated as potential α-amylase inhibitors, a specific search of the available scientific literature did not yield studies focused on the α-amylase inhibitory activity of this compound derivatives. Research has been published on related structures like thiazolidinones and benzimidazole-piperazine derivatives, showing significant α-amylase inhibition. x-mol.netanalis.com.my However, data directly pertaining to the this compound scaffold in this context is not available. Consequently, no detailed research findings or data tables can be presented for this activity.
Antioxidant Activity
Antioxidants are molecules that can neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of chemical compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically, and the activity is often expressed as an IC₅₀ value.
The thiazole nucleus is present in many compounds that have been reported to possess antioxidant properties. However, a detailed review of the literature for studies specifically quantifying the antioxidant activity of this compound derivatives through common assays like DPPH did not yield relevant results. While research on the antioxidant potential of other thiazole derivatives, such as benzothiazoles, exists, this information falls outside the strict scope of this article. Therefore, no specific research findings or data on the antioxidant activity of this compound derivatives can be reported.
Future Directions and Therapeutic Potential
Development of Selective and Potent 2-Morpholinothiazole Analogs
The quest for more effective and safer drugs necessitates the development of this compound analogs with high potency and selectivity towards their intended biological targets. A significant body of research is dedicated to understanding the structure-activity relationships (SAR) of this chemical class to guide the rational design of new derivatives.
Systematic modifications of the this compound core have led to the identification of key structural features that influence biological activity. For instance, the substitution pattern on the thiazole (B1198619) and morpholine (B109124) rings, as well as the nature of the linker connecting them to other chemical moieties, have been shown to be critical. nih.govrsc.org Research has demonstrated that introducing specific substituents can enhance the desired therapeutic effects while minimizing off-target interactions. nih.gov
One notable area of focus has been the development of this compound-based inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes often deregulated in cancer. nih.gov Fragment-based scaffold replacement strategies have yielded novel series of this compound-based PI3Kβ selective inhibitors. zuj.edu.joresearchgate.net For example, compound 14 displayed significant selectivity for PI3Kβ over other isoforms, with IC50 values of 10 nM for PI3Kβ compared to 395 nM, 63 nM, and 4350 nM for PI3Kα, PI3Kδ, and PI3Kγ, respectively. zuj.edu.joresearchgate.net Further optimization of a morpholino-thiazole scaffold led to the development of potent and selective PI3Kβ inhibitors, demonstrating the potential of this chemical class in oncology. nih.gov
The synthesis of new functionalized morpholinothiazole derivatives continues to be an active area of research. A recent study described the synthesis of a series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles. benthamdirect.comresearchgate.net Several of these compounds exhibited cytotoxic properties against various cancer cell lines comparable to the standard drug doxorubicin. benthamdirect.comresearchgate.net Another study focused on chalcone (B49325) derivatives of oxazol-4-yl)-2-morpholinothiazole, with some compounds showing superior anticancer activity compared to etoposide. researchgate.net These findings underscore the potential of SAR-guided design in generating potent this compound analogs.
Exploration of Novel Biological Targets
While much of the initial research on 2-morpholinothiazoles has centered on their anticancer properties, particularly as kinase inhibitors, emerging evidence suggests their potential to modulate other biological targets, opening up new therapeutic possibilities.
The versatility of the this compound scaffold allows for its interaction with a variety of enzymes and receptors. The morpholine ring can mimic natural substrates, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins. This adaptability makes it a valuable starting point for exploring a wide range of biological activities.
Beyond cancer, researchers are investigating the potential of this compound derivatives in areas such as neurodegenerative diseases. physiology.orgfrontiersin.org The inflammatory and vascular components common to many neurodegenerative disorders present potential targets for these compounds. physiology.org For instance, the ability of certain molecules to decrease reactive oxygen species and brain inflammation could be beneficial in conditions like Alzheimer's and Parkinson's disease. physiology.org The structural features of 2-morpholinothiazoles could be optimized to interact with targets relevant to these complex diseases. bmglabtech.comfrontiersin.org
Furthermore, the antimicrobial properties of compounds containing a thiazole ring are well-documented. Specific this compound derivatives have shown activity against bacterial strains like E. coli and Staphylococcus aureus. This suggests a potential application in combating infectious diseases, an area of significant unmet medical need. The exploration of these and other novel biological targets will be crucial in realizing the full therapeutic potential of the this compound chemical class.
Clinical Translation Potential of this compound-Based Agents
The ultimate goal of drug discovery is the successful translation of promising laboratory findings into effective clinical therapies. While the journey from bench to bedside is long and challenging, several factors point to the clinical translation potential of this compound-based agents. frontiersin.orgcmu.edu
Preclinical studies have demonstrated the in vivo efficacy of certain this compound derivatives. For example, in the development of Pritelivir, a treatment for acyclovir-resistant herpes simplex virus infections, morpholino thiazole analogs showed promising in vivo potency in mouse models. nih.gov The ability of these compounds to demonstrate activity in animal models is a critical step towards human clinical trials.
The development of drug delivery systems can also enhance the clinical viability of these agents. mdpi.comnih.gov For instance, incorporating this compound derivatives into nanocarriers could improve their solubility, stability, and biodistribution, leading to enhanced therapeutic efficacy and reduced side effects. nih.gov
However, the path to clinical translation is not without its hurdles. frontiersin.orgnih.gov Thorough evaluation of the pharmacokinetic and pharmacodynamic properties of these compounds is essential. nih.gov Issues related to large-scale manufacturing, formulation, and regulatory approval must also be addressed. nih.gov Despite these challenges, the promising preclinical data for several this compound analogs provide a strong rationale for their continued development and potential progression into clinical trials for various indications, including cancer and infectious diseases. cancerresearchuk.orgbloodcancer.org.uk
Integration of Computational and Experimental Approaches in Drug Design
The synergy between computational and experimental methods has become indispensable in modern drug discovery, and the development of this compound derivatives is no exception. frontiersin.orgsilicos-it.benih.gov This integrated approach accelerates the design-make-test-analyze cycle, leading to more efficient identification and optimization of lead compounds.
Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are increasingly being used to guide the design of new this compound analogs. researchgate.netfrontiersin.org Molecular docking studies, for instance, have been employed to understand how these compounds bind to their target proteins, such as the VEGFR-2-KDR receptor, providing insights for designing more potent inhibitors. benthamdirect.comresearchgate.net These in silico methods help prioritize which compounds to synthesize and test, saving valuable time and resources. silicos-it.be
Quantum mechanical calculations have also been used to model reaction mechanisms and predict the regioselectivity of synthetic routes for preparing new this compound derivatives. benthamdirect.comresearchgate.net This allows for a more rational approach to chemical synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Morpholinothiazole, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves coupling morpholine with thiazole precursors under controlled conditions. For example, reactions may use solvents like ethanol or DMF with catalysts such as triethylamine. Post-synthesis, purity validation requires 1H/13C NMR to confirm structural integrity, IR spectroscopy to identify functional groups (e.g., C-S or N-H stretches), and elemental analysis to verify stoichiometric ratios. Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, catalyst loading) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- Ventilation : Use local exhaust ventilation to avoid inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use self-contained breathing apparatus (SCBA) and collect residues with inert materials (e.g., sand) .
- Emergency Procedures : For skin contact, rinse immediately with soap and water; for eye exposure, flush with water for ≥15 minutes and remove contact lenses. Avoid inducing vomiting if ingested—seek medical attention .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., heat, light, humidity). Store samples in amber vials at -20°C, and periodically test for purity. Document deviations in melting points or spectral data to identify decomposition pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address discrepancies by:
- Meta-Analysis : Compare experimental variables (e.g., cell lines, assay protocols) across studies. For instance, antifungal activity may vary due to differences in fungal strain susceptibility or compound solubility .
- Dose-Response Validation : Replicate studies using standardized concentrations and controls (e.g., positive/negative controls for bioactivity assays) to isolate confounding factors .
- Structural Confirmation : Verify derivative identities via X-ray crystallography or mass spectrometry to rule out impurities or isomerization .
Q. What experimental design considerations are critical when investigating structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Variable Isolation : Systematically modify substituents (e.g., electron-withdrawing groups on the thiazole ring) while keeping other parameters constant .
- High-Throughput Screening (HTS) : Use combinatorial libraries to test analogs against multiple targets (e.g., kinases, GPCRs) and apply statistical models (e.g., PCA) to identify key structural motifs .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays .
Q. What strategies mitigate data bias when analyzing the pharmacokinetic (PK) properties of this compound derivatives?
- Methodological Answer :
- Blinded Studies : Use coded samples to prevent observer bias during PK parameter calculation (e.g., half-life, bioavailability) .
- Cross-Validation : Compare in silico predictions (e.g., QSAR models) with in vivo results from multiple animal models (e.g., rodents, zebrafish) .
- Ethical Reporting : Disclose limitations (e.g., small sample sizes) and adhere to FAIR data principles for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
